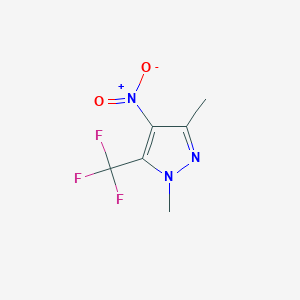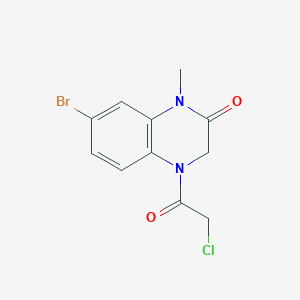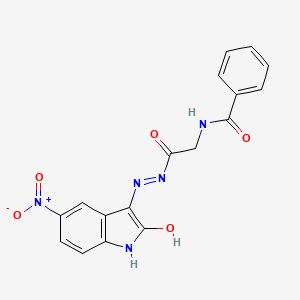
1,3-dimethyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole (CAS# 1005576-58-8) is a research chemical . It has a molecular weight of 296.66 and a molecular formula of C11H9ClN4O4 .
Molecular Structure Analysis
The IUPAC name for this compound is 1,3-dimethyl-4-nitro-5-(trifluoromethyl)pyrazole . The canonical SMILES representation isCC1=NN(C(=C1N+[O-])C(F)(F)F)C . The InChI string is InChI=1S/C6H6F3N3O2/c1-3-4(12(13)14)5(6(7,8)9)11(2)10-3/h1-2H3 . Physical And Chemical Properties Analysis
The boiling point of this compound is 247.1±40.0 ℃ at 760 mmHg . Its density is 1.6±0.1 g/cm3 . The compound has a topological polar surface area of 63.6 .Applications De Recherche Scientifique
Molecular and Structural Analysis
- Structural and Spectral Characteristics : A study focused on the structural and spectral characteristics of related pyrazoles, emphasizing the influence of functional groups on their tautomeric behavior and energy band gaps. It highlighted the role of functional groups in forming tautomers and determined energy gaps experimentally and theoretically (Ibnaouf et al., 2019).
Biological and Chemical Activity
- Antibacterial Potential : A study synthesized 1-(2-Arenethyl)-3, 5-dimethyl-1H-pyrazoles and evaluated their in vitro anti-bacterial potential against several bacterial strains. Some compounds exhibited significant inhibitory potential (Sharma et al., 2020).
- Tuberculostatic Activity : Research on trifluoromethyl- and nitroso-substituted pyrazoles revealed considerable tuberculostatic activity (Khudina et al., 2010).
- Herbicidal Effects : Pyrazole nitrophenyl ethers, including variants with trifluoromethyl groups, have been identified as herbicides, inhibiting protoporphyrinogen IX oxidase and showing substantial pre-emergent activity on certain weed species (Clark, 1996).
Crystal Structure and Synthesis
- Crystal and Molecular Structures : Studies have explored the crystal and molecular structures of various pyrazole derivatives, revealing insights into their hydrogen-bonding characteristics and molecular interactions (Girisha et al., 2016).
- Synthesis of Schiff Base Ligands : Schiff base ligands derived from pyrazole-based compounds, including 5-hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole, have been synthesized and tested for their cytotoxic effect against certain carcinoma cells (Abu-Surrah et al., 2010).
Additional Applications
- Functionalized Pyrazolo[3,4-b]pyridines Synthesis : L-Proline-catalyzed domino reactions have been used to synthesize highly functionalized pyrazolo[3,4-b]pyridines, illustrating the compound's utility in organic synthesis (Gunasekaran et al., 2014).
- Fluorescent Properties : Research on Schiff base derivatives of 4-aminoantipyrine, including pyrazolone compounds, highlighted their fluorescent properties and potential applications in sensing and imaging (Alam et al., 2015).
Propriétés
IUPAC Name |
1,3-dimethyl-4-nitro-5-(trifluoromethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3O2/c1-3-4(12(13)14)5(6(7,8)9)11(2)10-3/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJVIHDPURQXNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2R)-2-[3-(Difluoromethyl)phenyl]propan-1-ol](/img/structure/B2563433.png)



![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methoxybenzamide](/img/structure/B2563439.png)
![2-[Ethyl-(3-methoxy-benzyl)-amino]-ethanol](/img/structure/B2563440.png)
![3-Oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride](/img/structure/B2563442.png)


![2-[9H-Fluoren-9-ylmethoxycarbonyl(propyl)amino]propanoic acid](/img/structure/B2563451.png)
![Ethyl 3-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]benzoate](/img/structure/B2563452.png)
![N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]-5-thiophen-2-ylpyrazolidine-3-carboxamide](/img/structure/B2563453.png)


